(5-Chloro-1-benzothiophen-2-yl)methanol
Overview
Description
(5-Chloro-1-benzothiophen-2-yl)methanol is an organic compound with the molecular formula C9H7ClOS. It is a derivative of benzothiophene, a bicyclic compound consisting of a benzene ring fused to a thiophene ring. The presence of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position of the benzothiophene ring gives this compound its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol typically involves the chlorination of benzothiophene followed by the introduction of a hydroxymethyl group. One common method includes the reaction of benzothiophene with chlorine gas in the presence of a catalyst to form 5-chlorobenzothiophene. This intermediate is then subjected to a formylation reaction using formaldehyde and a base to introduce the hydroxymethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1-benzothiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: 5-Chloro-1-benzothiophene-2-carboxylic acid.
Reduction: 5-Chloro-1-benzothiophene-2-methane.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-1-benzothiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-1-benzothiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-1-benzothiophen-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
5-Chlorobenzothiophene: Lacks the hydroxymethyl group.
Benzothiophene: Lacks both the chlorine and hydroxymethyl groups.
Uniqueness
(5-Chloro-1-benzothiophen-2-yl)methanol is unique due to the specific positioning of the chlorine and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5-chloro-1-benzothiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOZSABHIQGAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633114 | |
Record name | (5-Chloro-1-benzothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13771-71-6 | |
Record name | (5-Chloro-1-benzothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.